

Comprehensive Guide to Pyrido[2,3-d]pyrimidine Chemistry and Applications

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Compound of Interest

Compound Name: *6-bromo-1H-pyrido[2,3-d]pyrimidin-4-one*

Cat. No.: *B7845354*

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Executive Summary

The pyrido[2,3-d]pyrimidine scaffold represents a privileged structure in medicinal chemistry, serving as a bioisostere to quinazoline and pteridine ring systems.[1] Its significance lies in its ability to mimic the purine core of adenosine triphosphate (ATP), making it an exceptional template for designing ATP-competitive kinase inhibitors. This guide synthesizes the structural chemistry, synthetic methodologies, and therapeutic applications of this scaffold, with a specific focus on oncology and infectious diseases.[2][3]

Structural Chemistry and Properties[4][5]

Core Architecture and Numbering

The pyrido[2,3-d]pyrimidine system (IUPAC) consists of a pyrimidine ring fused to a pyridine ring.[4] It is one of four possible isomeric pyridopyrimidines.[1][4] The [2,3-d] fusion is particularly notable for its electronic similarity to 5-deaza-pteridines and quinazolines.

- **Physicochemical Properties:** The scaffold is planar and highly aromatic. The nitrogen atoms at positions 1, 3, and 8 create a distinct electrostatic potential map, facilitating hydrogen

bonding interactions crucial for binding within enzyme active sites (e.g., the hinge region of kinases).

- Tautomerism: Derivatives bearing hydroxyl or amino groups at positions 2, 4, or 7 exhibit significant tautomerism (lactam-lactim or amine-imine), which dictates their donor/acceptor profiles in biological systems.

Strategic Bioisosterism

Replacing the benzene ring of quinazoline with a pyridine ring (to form pyrido[2,3-d]pyrimidine) introduces an additional nitrogen atom. This modification:

- Increases Solubility: The extra nitrogen lowers logP, improving water solubility compared to quinazoline analogs.
- Alters Basicity: The N-8 nitrogen can act as a hydrogen bond acceptor, a feature often exploited to interact with specific residues (e.g., the "gatekeeper" residue) in kinase domains.

Synthetic Methodologies

The construction of the pyrido[2,3-d]pyrimidine core generally follows two primary retrosynthetic disconnections: annulation of a pyrimidine precursor or annulation of a pyridine precursor.

Route A: Pyrimidine Annulation (The 6-Aminouracil Route)

This is the most versatile approach for generating pyrido[2,3-d]pyrimidine-2,4-diones and related derivatives.

- Mechanism: 6-Aminouracil reacts with 1,3-electrophiles (e.g.,
-unsaturated ketones, aldehydes with active methylenes).
- Advantage: High regioselectivity and availability of starting materials.

Route B: Pyridine Annulation

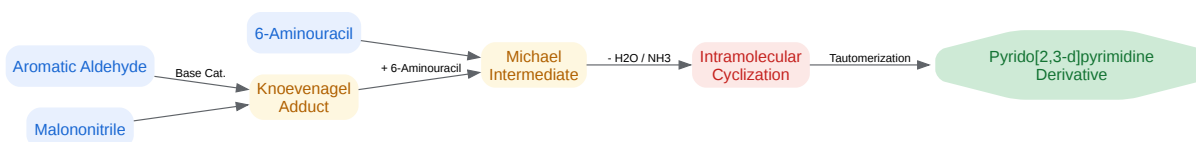
Starting from 2-amino-3-cyanopyridines, cyclization is achieved using formamide, urea, or guanidine.

- Utility: Preferred for synthesizing 4-amino or 4-oxo derivatives lacking the 2-oxo functionality found in the uracil route.

Route C: Multicomponent Reactions (Green Chemistry)

Modern protocols utilize One-Pot Multicomponent Reactions (MCRs) to assemble the core in a single step, often using water as a solvent or microwave irradiation to enhance efficiency.

Visualization of Synthetic Pathways:



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Caption: Convergent synthesis via multicomponent reaction (MCR) involving Knoevenagel condensation followed by Michael addition and cyclization.

Medicinal Chemistry & Applications

Kinase Inhibition (Oncology)

The scaffold is a "privileged structure" for kinase inhibition.

- Binding Mode: The N1 and N3 atoms typically bind to the hinge region of the kinase ATP-binding pocket via hydrogen bonds.
- Selectivity: Substituents at C6 and C7 project into the hydrophobic pocket, determining selectivity between kinase families (e.g., EGFR vs. PDGFR).

Key Targets:

- CDK4/6: Palbociclib (a pyrido[2,3-d]pyrimidin-7-one) is a blockbuster drug for HR+/HER2-breast cancer.
- Tyrosine Kinases (TKs): Derivatives show potent inhibition of EGFR, c-Src, and FGFR.[5]

Antibacterial Agents (DHFR & DNA Gyrase)

- DHFR Inhibition: Piritrexim is a lipophilic inhibitor of dihydrofolate reductase (DHFR), effective against opportunistic infections like *Pneumocystis jirovecii*.
- DNA Gyrase: Analogous to quinolones (e.g., Pipemidic acid), the scaffold can inhibit bacterial DNA replication.

Structure-Activity Relationship (SAR) Summary

Position	Modification Strategy	Impact on Activity
N1 / N3	Core Nitrogen	Essential for H-bonding with Kinase Hinge Region.
C2	Amino/Alkylamino	Improves solubility; critical for DHFR affinity.
C4	Anilino/Amino	"Head group" often dictates potency; bulkier groups fit into hydrophobic pockets.
C6	Aryl/Heteroaryl	Controls selectivity; interacts with the gatekeeper residue.
C7	Alkyl/Aryl	Modulates pharmacokinetic properties (metabolic stability).

Experimental Protocol: Green Synthesis of Pyrido[2,3-d]pyrimidines

Objective: Synthesis of 7-amino-5-aryl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile via aqueous MCR.

Rationale: This protocol utilizes Diammonium Hydrogen Phosphate (DAHP) as a catalyst in water.^[6] It is a self-validating "green" protocol because the product precipitates out of the aqueous medium, driving the equilibrium forward and simplifying purification (Le Chatelier's principle).

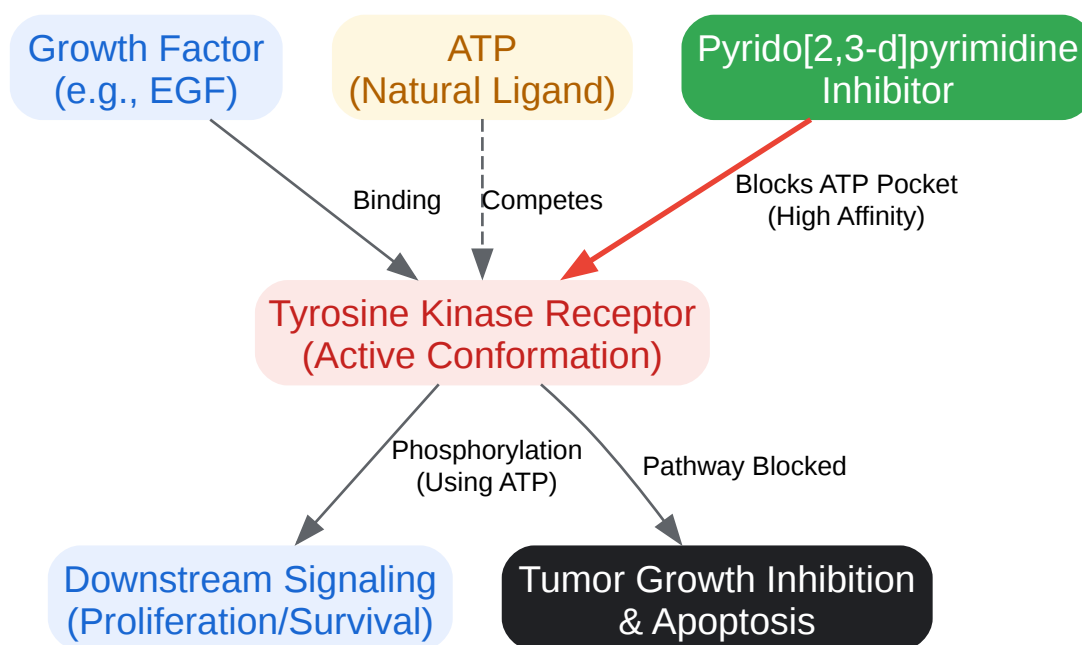
Materials:

- 6-Aminouracil (1.0 mmol)^[7]
- Aromatic Aldehyde (e.g., Benzaldehyde, 1.0 mmol)
- Malononitrile (1.0 mmol)
- DAHP (10 mol%)^[6]
- Water (5 mL)

Step-by-Step Methodology:

- Charge: In a 25 mL round-bottom flask, combine 6-aminouracil, the aromatic aldehyde, and malononitrile in 5 mL of distilled water.
- Catalysis: Add 10 mol% of DAHP.
- Reaction: Reflux the mixture with stirring.
 - Validation Point: The reaction progress can be monitored by TLC (Ethyl acetate:n-Hexane 3:7). The mixture typically transitions from a suspension to a colored precipitate.
- Completion: Upon completion (approx. 30–60 mins), cool the mixture to room temperature.
- Isolation: Filter the solid precipitate under vacuum.
- Purification: Wash the solid with hot water (2 x 5 mL) and ethanol (2 x 2 mL) to remove unreacted starting materials and catalyst. Recrystallize from DMF/Ethanol if necessary.
- Characterization: Confirm structure via IR (CN stretch at $\sim 2200\text{ cm}^{-1}$) and ^1H NMR.

Mechanism of Action Visualization (Kinase Inhibition):



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Caption: Mechanism of Action: Competitive inhibition of the ATP-binding site in receptor tyrosine kinases prevents downstream oncogenic signaling.

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